molecular formula C8H15Cl2N3 B1433138 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1427378-83-3

1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No. B1433138
M. Wt: 224.13 g/mol
InChI Key: YCIZNLMAFHYGMG-UHFFFAOYSA-N
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Description

“1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 and a molecular weight of 274.19 . It is also known as Pyridine, 2-(1-methyl-2-pyrrolidinyl)- . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms .

Scientific Research Applications

  • Synthetic Methodologies : A study by Ciber et al. (2023) outlines a three-step synthesis method for a compound structurally related to "1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride", using camphor derived diamine. This illustrates the compound's relevance in synthetic organic chemistry, particularly in the context of creating complex molecular architectures (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

  • Molecular Characterization and Functionalization : Zinad et al. (2018) discuss the molecular characterization and functionalization of a related compound, 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. This study highlights the potential of such compounds in the development of novel molecules with specific properties (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

  • Antimicrobial Activity : Ovonramwen, Owolabi, and Falodun (2021) synthesized a new derivative of "1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride" and evaluated its antimicrobial activities. The study provides insights into the potential application of such compounds in the development of antimicrobial agents (Ovonramwen, Owolabi, & Falodun, 2021).

  • DNA Binding and Nuclease Activity : Kumar et al. (2012) synthesized Cu(II) complexes of a related ligand and studied their DNA binding, nuclease activity, and cytotoxicity. This research signifies the potential application of imidazole derivatives in the field of medicinal chemistry and bioinorganic chemistry (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

  • Luminescence Mechanism Studies : Shekhovtsov et al. (2023) explored the luminescence mechanism in imidazole derivatives. Such studies are critical in the field of photochemistry and material science, particularly for the development of new luminescent materials (Shekhovtsov, Nikolaenkova, Ryadun, Samsonenko, Tikhonov, & Bushuev, 2023).

  • Vibrational Spectra and Molecular Structure Analysis : Lorenc et al. (2008) conducted a study on the molecular structure and vibrational spectra of imidazole derivatives, which is significant for understanding the physical and chemical properties of these compounds (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in this saturated scaffold due to its potential to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h5-7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZNLMAFHYGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

CAS RN

1427378-83-3
Record name 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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